4-(3,5-Difluorophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)-2-hydroxypyridine (95%) is a compound belonging to the class of difluorophenyl hydroxypyridines. It is an aromatic compound with a molecular formula of C8H6F2NO2 and a molecular weight of 191.14 g/mol. This compound is used in a variety of scientific research applications due to its unique properties and potential applications.
Scientific Research Applications
4-(3,5-Difluorophenyl)-2-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as 2,4-difluorophenoxyacetic acid and 4-chloro-3,5-difluorophenyl-2-hydroxypyridine. It has also been used as a catalyst in the synthesis of a variety of compounds, such as 2-fluoro-4-hydroxybenzoic acid and 2-fluoro-4-hydroxybenzaldehyde. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, such as 4-chloro-2-fluoro-3-hydroxypyridine and 4-chloro-3,5-difluorophenyl-2-hydroxypyridine.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-2-hydroxypyridine (95%) is not well understood. However, it is believed that this compound acts as a catalyst in certain chemical reactions, such as the Grignard reaction. It is also believed to act as a nucleophile in certain reactions, such as the reaction with nitriles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-difluorophenyl)-2-hydroxypyridine (95%) are not well understood. However, it is believed that this compound may have some potential applications in the treatment of certain diseases, such as cancer. Additionally, it has been suggested that this compound may have some potential applications in the treatment of neurological disorders, such as epilepsy.
Advantages and Limitations for Lab Experiments
The use of 4-(3,5-difluorophenyl)-2-hydroxypyridine (95%) in laboratory experiments has several advantages. This compound is relatively inexpensive and can be easily synthesized in the laboratory. Additionally, it is a stable compound and has a relatively low toxicity. However, it should be noted that this compound is a strong oxidizing agent and should be handled with caution in the laboratory.
Future Directions
There are several potential future directions for the use of 4-(3,5-difluorophenyl)-2-hydroxypyridine (95%). One potential application is in the synthesis of pharmaceuticals. This compound could be used as a catalyst in the synthesis of a variety of pharmaceuticals, such as 4-chloro-2-fluoro-3-hydroxypyridine and 4-chloro-3,5-difluorophenyl-2-hydroxypyridine. Additionally, this compound could be used in the synthesis of a variety of other compounds, such as 2,4-difluorophenoxyacetic acid and 4-chloro-3,5-difluorophenyl-2-hydroxypyridine. Finally, this compound could be used in the research and development of new drugs for the treatment of various diseases, such as cancer and neurological disorders.
Synthesis Methods
The synthesis of 4-(3,5-difluorophenyl)-2-hydroxypyridine (95%) involves the use of a Grignard reaction. In this reaction, an alkyl halide is reacted with a magnesium metal to form an alkyl magnesium halide. This alkyl magnesium halide is then reacted with a nitrile to form an alkyl nitrile. Finally, the alkyl nitrile is reacted with a difluorophenyl hydroxypyridine to form the desired product.
properties
IUPAC Name |
4-(3,5-difluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWCQIDBXHVUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682712 |
Source
|
Record name | 4-(3,5-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-21-7 |
Source
|
Record name | 4-(3,5-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.